(Difluoromethoxy)benzene
Overview
Description
Mechanism of Action
Target of Action
(Difluoromethoxy)benzene is a versatile compound used in various chemical reactions. It is often used as a building block in the synthesis of more complex molecules . .
Mode of Action
This compound is primarily used in palladium-catalyzed direct arylations of heteroarenes . In these reactions, this compound acts as an aryl source, contributing the difluoromethoxy group to the resulting arylated heteroarenes .
Biochemical Pathways
It is known that the compound can be used to introduce a difluorobenzo[d][1,3]dioxole unit on heteroarenes . This unit is present in important pharmaceutical compounds such as Lumacaftor .
Pharmacokinetics
It is known that the compound is used as a building block in the synthesis of more complex molecules , which may have their own unique ADME properties.
Result of Action
The primary result of this compound’s action in chemical reactions is the formation of arylated heteroarenes with a difluorobenzo[d][1,3]dioxole unit . This unit is particularly interesting because of its presence in important pharmaceutical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, molecules carrying a difluoromethoxy moiety possess a dynamic lipophilicity, which can be influenced by the environment . Additionally, the binding affinity of these molecules could be enhanced by their conformational adaptability .
Biochemical Analysis
Biochemical Properties
It is known that (Difluoromethoxy)benzene can participate in various chemical reactions, including direct arylations of heteroarenes
Cellular Effects
The cellular effects of this compound are also not well-understood. It is known that similar compounds can have significant effects on cells. For example, a compound with a difluoromethoxy group has been shown to inhibit the epithelial-mesenchymal transformation in vitro and bleomycin-induced pulmonary fibrosis in vivo
Molecular Mechanism
It is known that this compound can participate in direct arylation of heteroarenes, which involves a palladium-catalyzed reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with a difluoromethylating agent. One common method is the palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method employs a palladium catalyst and an inexpensive base such as potassium acetate, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of robust catalysts and reaction conditions that minimize side products is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (Difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base or catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling and direct arylation reactions.
Strong Bases: Such as potassium acetate, used to facilitate substitution reactions.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzene derivatives .
Scientific Research Applications
(Difluoromethoxy)benzene has numerous applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of drugs, including anticancer agents and selective inhibitors.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Trifluoromethoxybenzene: Similar in structure but with a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group.
Difluoromethoxylated Ketones: These compounds contain a difluoromethoxy group attached to a ketone, offering different reactivity and applications.
Uniqueness: (Difluoromethoxy)benzene is unique due to its specific chemical properties conferred by the difluoromethoxy group. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it valuable in diverse scientific and industrial applications .
Properties
IUPAC Name |
difluoromethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVBQQAXGZVBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196623 | |
Record name | alpha,alpha-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-92-4 | |
Record name | (Difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Difluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 458-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Difluoromethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction (difluoromethoxy)benzene is known to undergo with sulfur trioxide?
A1: While not explicitly mentioned in the abstracts, based on the reactions of similar compounds like (trifluoromethoxy)benzene, it is highly likely that this compound undergoes sulfonation when reacted with sulfur trioxide. [] This means that a sulfonic acid group (-SO3H) would be added to the benzene ring. The specific position of sulfonation (ortho, meta, or para to the difluoromethoxy group) would depend on the reaction conditions and the directing effects of the substituent.
Q2: Are there any alternative methods for synthesizing this compound derivatives besides the reaction with sulfur trioxide?
A3: Yes, one abstract mentions a method for selectively converting benzaldehydes to difluoromethoxy benzene derivatives using xenon difluoride at room temperature. [] This method boasts high yields and could be a valuable alternative to reactions involving sulfur trioxide, particularly when seeking specific difluoromethoxybenzene derivatives.
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